molecular formula C16H13NO3 B3120376 (2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 263240-80-8

(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B3120376
CAS RN: 263240-80-8
M. Wt: 267.28 g/mol
InChI Key: IUEXWGXSQOIHEP-MDZDMXLPSA-N
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Description

(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

Photosensitive Protecting Groups

Recent developments in the use of photosensitive protecting groups, including 3-nitrophenyl derivatives, have shown promise in synthetic chemistry. These groups are instrumental in controlled synthesis, where light is used to remove the protecting group and proceed with the reaction. This methodology is particularly valuable in the synthesis of complex molecules, where selective activation or deactivation of functional groups is required (Amit, Zehavi, & Patchornik, 1974).

Nitrated Phenols in the Atmosphere

Nitrated phenols, including 3-nitrophenyl derivatives, have been extensively studied for their occurrence and behavior in the atmosphere. These compounds are formed through various processes, including combustion and secondary atmospheric reactions. Their environmental impact, particularly in terms of air quality and potential health effects, is a significant area of research. Techniques like HPLC and GC-MS are commonly used for their analysis (Harrison et al., 2005).

Green Chemistry in Synthesis

The synthesis of organic compounds, such as 2-Fluoro-4-bromobiphenyl, often involves intermediates related to (2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Research in green chemistry aims to develop more environmentally friendly and sustainable synthetic methods. This includes minimizing the use of hazardous substances and improving the efficiency of chemical processes (Qiu et al., 2009).

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are used in the degradation of persistent organic pollutants in water. The understanding of degradation pathways and by-products formed during AOPs, including those involving nitrophenyl compounds, is crucial for assessing the effectiveness and safety of these treatment methods. Research focuses on optimizing these processes to minimize harmful by-products and enhance the degradation of target compounds (Qutob et al., 2022).

Methane Mitigation in Agriculture

The compound 3-Nitrooxypropanol, related to nitrophenyl derivatives, is highlighted for its role in reducing methane emissions in ruminants, contributing to more sustainable farming practices. This compound inhibits a key enzyme in the methanogenesis pathway, demonstrating the potential of chemical interventions in reducing greenhouse gas emissions from agriculture (Marco-Contelles, 2023).

properties

IUPAC Name

(E)-1-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(11-13)17(19)20/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEXWGXSQOIHEP-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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